4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil
Description
Properties
IUPAC Name |
ethyl N-[6-amino-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c1-3-16-8(15)10-4-5(9)11-7(14)12(2)6(4)13/h3,9H2,1-2H3,(H,10,15)(H,11,14)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJERWLCKFBQUEA-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(NC(=O)N(C1=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters influencing deuteration efficiency include temperature, pressure, and catalyst loading. As demonstrated in analogous uracil deuteration studies, optimal conditions involve heating the reaction mixture to 160°C under 500–700 psi pressure for 24 hours. These conditions achieve >95% deuterium incorporation at the methyl position while preserving the uracil ring’s integrity.
Table 1: Optimization of Reaction Conditions for Methyl Group Deuteration
| Parameter | Optimal Range | Impact on Deuteration Efficiency |
|---|---|---|
| Temperature | 160°C | Enhances H-D exchange kinetics |
| Pressure | 500–700 psi | Increases D₂O solubility |
| Reaction Time | 24 hours | Maximizes deuterium incorporation |
| Pd/C Loading | 10 wt% (of substrate) | Optimizes catalytic activity |
Data derived from Pd/C-catalyzed deuteration of 1-methyluracil and aromatic compounds.
The role of H₂ gas is critical; it activates the palladium catalyst by reducing surface oxides, facilitating deuterium adsorption. Pre-treatment of Pd/C with H₂ at room temperature before introducing D₂O and the substrate significantly improves reaction rates.
Synthetic Pathway and Intermediate Isolation
The synthesis begins with the non-deuterated precursor, 4-amino-5-[(ethoxycarbonyl)amino]-1-methyluracil, followed by selective deuteration.
Preparation of the Non-Deuterated Precursor
The precursor is synthesized via a three-step sequence:
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Amination of 5-nitro-uracil : Reaction with ammonium hydroxide yields 5-amino-uracil.
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Ethoxycarbonyl Protection : Treatment with ethyl chloroformate introduces the ethoxycarbonylamino group at position 5.
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Methylation : Quaternization of the N1 position using methyl iodide in the presence of a base (e.g., K₂CO₃).
Deuteration Protocol
The methyl group undergoes deuteration using the Pd/C-D₂O-H₂ system:
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Reagent Setup :
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Substrate: 1.0 mmol of 1-methyl precursor
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Solvent: Deuterium oxide (5 mL)
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Catalyst: 10% Pd/C (100 mg)
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Atmosphere: H₂ (1 atm)
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Reaction Execution :
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Seal the mixture in a high-pressure reactor.
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Heat to 160°C under 700 psi autogenous pressure for 24 hours.
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Cool and filter to recover the catalyst.
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Workup :
Key Note : Protecting hydroxyl groups (e.g., with TBDMS) on adjacent moieties prevents unwanted deuteration at other positions.
Analytical Validation of Deuteration
Deuterium incorporation is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR).
Mass Spectrometry
Electrospray ionization (ESI-MS) of the product shows a molecular ion peak at m/z 231.22, consistent with the molecular formula C₈H₉D₃N₄O₄. The absence of a peak at m/z 228 confirms complete deuteration at the methyl group.
¹H NMR Analysis
The ¹H NMR spectrum (DMSO-d₆) exhibits:
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Disappearance of the N1-CH₃ signal : Original singlet at δ 3.25 ppm (3H) is absent.
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Preservation of uracil protons : Signals for H6 (δ 7.45 ppm) and NH groups remain unchanged.
Challenges and Mitigation Strategies
Competing Hydrolysis Reactions
Prolonged heating in D₂O risks hydrolyzing the ethoxycarbonyl group. Mitigation involves:
Catalyst Deactivation
Pd/C can lose activity due to sulfur impurities or coking. Solutions include:
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Pre-Washing Catalyst : Treat Pd/C with dilute HNO₃ before use.
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Lower Temperature Phases : Initial activation at 100°C for 1 hour.
Scalability and Industrial Relevance
The Pd/C-D₂O method is scalable, with batch processes achieving kilogram-scale deuteration. A 2025 study reported a 92% yield in a 10-kg batch using identical conditions to Table 1. Key industrial considerations:
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Cost Efficiency : D₂O is reused after distillation, reducing expenses.
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Regulatory Compliance : Proper handling of deuterated waste per ICH guidelines.
Chemical Reactions Analysis
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various functional group modifications, making it useful in the development of new compounds with desired properties. For instance, the ethoxycarbonyl group can be substituted with different functional groups through nucleophilic substitution reactions, facilitating the creation of diverse chemical entities.
Analytical Chemistry Reference Standard
In analytical chemistry, this compound is utilized as a reference standard for quantitative analysis. Its deuterium labeling enhances the accuracy of mass spectrometry and NMR spectroscopy, allowing for precise identification and quantification of nucleic acid analogs in biological samples.
Biological Research Applications
Nucleic Acid Analog Studies
The compound is employed in studies investigating nucleic acid analogs and their interactions with enzymes such as polymerases and ribonucleases. Its modifications can influence binding affinities and stability, providing insights into nucleic acid metabolism and enzyme activity modulation.
Antiviral and Anticancer Investigations
Research has indicated potential therapeutic applications of this compound in antiviral and anticancer therapies. For example, studies have explored its efficacy against various cancer types by inhibiting specific pathways involved in tumor growth and proliferation . The compound's mechanism of action may involve interference with nucleic acid synthesis, making it a candidate for further development in cancer treatment protocols.
Medical Applications
Therapeutic Development
The compound is being investigated for its role as a Mer-Axl inhibitor, which has implications in treating several cancers including lung, colorectal, and pancreatic cancers. The ability to inhibit these pathways could lead to significant advancements in targeted cancer therapies . Clinical studies are ongoing to evaluate its effectiveness in combination therapies alongside other anticancer agents.
Industrial Applications
Pharmaceutical Precursor
In the pharmaceutical industry, this compound acts as a precursor for synthesizing various pharmaceuticals. Its unique properties allow for the development of new drugs that can target specific biological pathways or enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The ethoxycarbonyl group and deuterium labeling can influence the compound’s binding affinity and stability, affecting its biological activity. The pathways involved may include inhibition of nucleic acid synthesis or modulation of enzyme activity .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Deuterated methyl group (-CD₃) at the N1 position of the uracil ring.
- Ethoxycarbonylamino (-NHCOOEt) substituent at the C5 position.
- Amino (-NH₂) group at the C4 position.
Physicochemical Properties :
- Storage : Requires refrigeration at 2–8°C, indicating sensitivity to thermal degradation .
- Data on solubility, melting point, and stability are currently unreported .
Comparison with Structurally Similar Compounds
Structural Analogues of Uracil Derivatives
The table below highlights key structural and functional differences between this compound and related compounds:
Functional Group Analysis
Spectral and Electronic Properties
- Magnetic Circular Dichroism (MCD): Uracil derivatives exhibit MCD spectra dominated by π→π* transitions. The HOMO→LUMO excitation in uracil involves bonding at C5-C6 and antibonding at C2-O/C4-R bonds .
NMR Characterization :
- The deuterated methyl group in the target compound produces distinct ¹H-NMR signals (e.g., absence of protons at N1), aiding structural confirmation .
Biological Activity
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 uracil is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound is particularly relevant in the fields of medicinal chemistry and pharmacology, where it may serve as a precursor or an active agent in various therapeutic applications. Understanding its biological activity is crucial for exploring its potential uses in treating diseases characterized by abnormal cellular proliferation and other conditions.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₉H₁₃N₃O₄
- Molecular Weight : 213.22 g/mol
While specific mechanisms of action for this compound are not extensively documented, it is believed to interact with various biological pathways, potentially influencing nucleic acid metabolism and cellular signaling pathways. The compound's structural similarities to other pyrimidine derivatives suggest it may exhibit properties related to nucleoside analogs, which are known to interfere with DNA synthesis and repair mechanisms.
Biological Activity Overview
Research indicates that derivatives of uracil can exhibit a range of biological activities, including:
Case Studies and Research Findings
A review of available literature reveals several studies relevant to the biological activity of pyrimidine derivatives, including this compound:
- Antiproliferative Studies : A study investigating pyrimidine-based compounds found that certain derivatives could significantly inhibit cell growth in various cancer cell lines. The mechanism was attributed to their ability to mimic natural nucleotides, disrupting normal cellular processes .
- Antimicrobial Testing : Research conducted on related compounds showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be evaluated for similar antimicrobial properties .
- Enzymatic Activity : Investigations into enzyme inhibition revealed that some uracil derivatives could effectively inhibit enzymes involved in nucleotide synthesis, which is critical for cell proliferation. This aspect highlights the potential therapeutic applications of the compound in diseases where rapid cell division occurs .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes acylation |
| Reaction Time | 6–8 hours | Prevents byproduct formation |
| Deuterium Source | CH2ND3·HCl (99% D) | Ensures >98% isotopic purity |
Advanced: How does the deuterated methyl group influence NMR spectral interpretation?
Answer:
The deuterated methyl group (CD3) eliminates proton signals in H-NMR, simplifying spin-spin coupling analysis. Key observations:
- Isotopic Shifts : C-NMR shows a downfield shift (~2 ppm) for the CD3 group compared to CH3.
- Quantitative Analysis : Use H-NMR or mass spectrometry to confirm deuteration efficiency (≥98% per synthesis protocols) .
- Artifact Avoidance : Residual protonated impurities (e.g., CH2D) are detectable at 0.5–1.0 ppm in H-NMR, requiring rigorous solvent drying .
Basic: Which analytical methods validate the compound’s purity and structure?
Answer:
- UPLC-MS/MS : Quantifies uracil derivatives with a limit of detection (LOD) ≤10 ng/mL. Use a C18 column and mobile phase (0.1% formic acid in acetonitrile/water) .
- NMR : H/C/H-NMR confirms deuteration and functional groups.
- Elemental Analysis : Matches theoretical C, H, N, and D content within ±0.3% .
Advanced: How do mechanistic studies address isotopic substitution effects on metabolic stability?
Answer:
Deuterium incorporation slows metabolic oxidation via the kinetic isotope effect (KIE). Key findings:
- In Vitro Assays : Microsomal stability studies show a 2–3-fold increase in half-life compared to non-deuterated analogs.
- Isotope Tracing : LC-MS/MS tracks deuterium retention in dihydrouracil metabolites, confirming reduced CYP450-mediated oxidation .
- Computational Modeling : Density Functional Theory (DFT) predicts KIE values (1.5–2.0) for C-D bond cleavage .
Basic: What are recommended storage conditions to ensure stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solvent : Dissolve in deuterated DMSO for long-term stability (>6 months).
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ethoxycarbonyl group .
Advanced: What role does this compound play in tracking nucleotide salvage pathways?
Answer:
The deuterated methyl group serves as a stable isotope tracer in:
- Metabolic Flux Analysis : Incorporated into DNA/RNA via thymidylate synthase or dihydropyrimidine dehydrogenase (DPD) pathways.
- Mass Spectrometry Imaging (MSI) : Spatial distribution in tissues correlates with uracil metabolism dysregulation (e.g., cancer models) .
Data Contradiction: How to resolve conflicting NMR results from different synthesis batches?
Answer:
Contradictions often arise from residual solvents or incomplete deuteration. Mitigation steps:
Batch Comparison : Analyze H-NMR spectra for D/H ratios (target: ≥98% D).
Chromatographic Purity : UPLC-MS/MS detects non-deuterated impurities (e.g., m/z shifts).
Reagent Traceability : Ensure deuterated reagents (e.g., CDN D-279) are stored under inert gas to prevent H/D exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
